2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine
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Overview
Description
2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine is a complex organic compound with a unique structure that includes a benzimidazole core fused with a dioxin ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethanamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.
Scientific Research Applications
2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- 2-Methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole
- 6,7-Dihydro-1H-[1,4]dioxino[2,3-f][1,2,3]benzotriazole
Uniqueness
2-(6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine is unique due to its specific ethanamine moiety, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents .
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
2-(6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C11H13N3O2/c12-2-1-11-13-7-5-9-10(6-8(7)14-11)16-4-3-15-9/h5-6H,1-4,12H2,(H,13,14) |
InChI Key |
IBIHUSDGFBEBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(N3)CCN |
Origin of Product |
United States |
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